molecular formula C10H19ClN2O B1398400 N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride CAS No. 1220031-39-9

N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride

Cat. No. B1398400
M. Wt: 218.72 g/mol
InChI Key: JSZAIEZEJWKRIF-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride, also known as DAMPAH, is an organic compound with a wide range of applications in scientific research. This compound is of particular interest to researchers due to its unique properties and its ability to be synthesized from readily available materials. We will also discuss potential future directions for research surrounding this compound.

Scientific Research Applications

Thermally Stable Polymers for Enhanced Oil Recovery

Novel imidazoline-based sulfonate copolymers, including ones utilizing N,N-diallyl-2-amino-2-methylpropanamide hydrochloride derivatives, were prepared for enhanced oil recovery applications. These copolymers demonstrated superior high-temperature tolerance and long-term thermal stability, making them ideal for use in challenging oil recovery environments. Their synthesis involves copolymerization with acrylamide and acrylic acid, among other components, leading to products with high residual viscosities and excellent thermal resistance (Gou et al., 2015).

Synthesis of Milnacipran Analogue

A robust chemical process was developed for producing a Milnacipran analogue, utilizing N,N-diallyl derivatives. This process addresses the limitations of previous methods by avoiding chromatographic purification and catalytic hydrogenation, thus enhancing safety and yield. This novel approach has successfully scaled up, demonstrating the compound's potential for further pharmaceutical applications (Li et al., 2012).

Superabsorbing Composite Hydrogels

Research into N,N′-Methylenebisacrylamide (MBA) and its use in creating superabsorbing composite hydrogels has shown that derivatives of N,N-diallyl-2-amino-2-methylpropanamide hydrochloride can enhance the thermo-hydrolytic stability of these materials. These hydrogels exhibit increased swelling stability and strength, potentially useful in various applications ranging from agricultural to biomedical fields (Yavari-Gohar et al., 2010).

Novel Hydrophobically Associating Polyacrylamide

A study focused on the synthesis of acrylamide-based copolymers functionalized with imidazoline derivatives and sulfonate, including N,N-diallyl-amino components, for enhanced oil recovery. These polymers exhibited excellent thickening properties, shear stability, and salt tolerance, showing significant potential to improve oil recovery efficiency (Gou et al., 2015).

Biodegradability of Polyesteramides

Polyesteramides containing peptide linkages, synthesized from monomers derived from amino acids and incorporating N,N-diallyl-2-amino-2-methylpropanamide hydrochloride derivatives, showed promising biodegradability. This property is particularly relevant for agricultural and biomedical applications, where environmental impact and compatibility are critical considerations (Fan et al., 2000).

properties

IUPAC Name

2-amino-2-methyl-N,N-bis(prop-2-enyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-5-7-12(8-6-2)9(13)10(3,4)11;/h5-6H,1-2,7-8,11H2,3-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZAIEZEJWKRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(CC=C)CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride

CAS RN

1220031-39-9
Record name Propanamide, 2-amino-2-methyl-N,N-di-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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